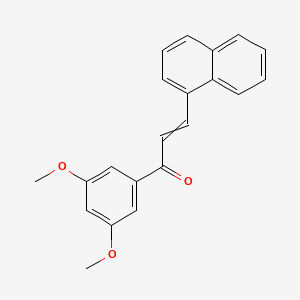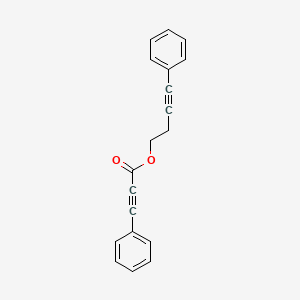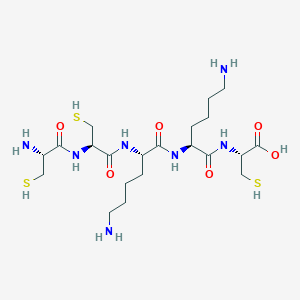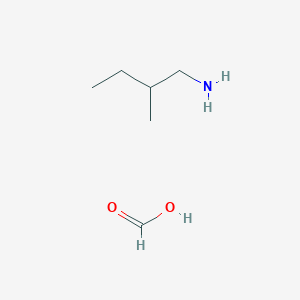![molecular formula C18H15ClN2S2 B12609183 Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-43-7](/img/structure/B12609183.png)
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles . The reaction conditions often involve the use of dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, or the triethylamine salt of N-hydroxyphthalimide . These reactions are usually carried out in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as cyanide, resulting in the formation of 2,4-bis-methylthiopyrimidine derivatives.
Oxidation and Reduction: The methylthio groups can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert them back to thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, dimethylamine, sodium phenoxide, and potassium fluoride . Reaction conditions typically involve the use of polar aprotic solvents like DMSO or DMF and controlled temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, such as 2,4-bis-methylthiopyrimidine and its analogs
Applications De Recherche Scientifique
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: A related compound with similar structural features and reactivity.
4-Chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester: Another analog with comparable chemical properties.
Uniqueness
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its combination of chlorine, methylthio, and phenyl groups provides a versatile platform for the synthesis of various derivatives with tailored properties.
Propriétés
Numéro CAS |
651316-43-7 |
|---|---|
Formule moléculaire |
C18H15ClN2S2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-chloro-4-methylsulfanyl-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C18H15ClN2S2/c1-22-14-10-8-13(9-11-14)16-15(12-6-4-3-5-7-12)17(23-2)21-18(19)20-16/h3-11H,1-2H3 |
Clé InChI |
HDAJQLKIFTVBMP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)SC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)

![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)

![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)

![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
